

IUPAC name and synonyms for 3-Chloro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-(methylthio)aniline

Cat. No.: B1607254

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-4-(methylthio)aniline** for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Substituted anilines, in particular, represent a privileged class of intermediates due to their versatile reactivity and prevalence in biologically active molecules. This technical guide focuses on **3-Chloro-4-(methylthio)aniline** (CAS No: 5211-01-8), a trifunctional aromatic compound offering a unique combination of chloro, methylthio, and amino groups. This distinct substitution pattern provides chemists with multiple reactive handles for molecular elaboration, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document serves as a comprehensive resource for researchers, providing in-depth information on its chemical identity, physicochemical properties, synthesis, analytical characterization, potential applications, and essential safety considerations.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is fundamental to reproducible and safe research. This section details the IUPAC name, synonyms, and key identifiers for **3-Chloro-4-(methylthio)aniline**.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **3-Chloro-4-(methylthio)aniline**.

However, in literature, patents, and commercial catalogs, it is frequently referred to by a variety of synonyms. Understanding these is crucial for comprehensive literature searches and procurement.

- Systematic Synonyms:

- 3-Chloro-4-(methylthio)benzenamine[[1](#)]
- 3-Chloro-4-(methylsulfanyl)aniline[[1](#)]
- Benzenamine, 3-chloro-4-(methylthio)-[[1](#)]

- Common/Trivial Synonyms:

- 4-Amino-2-chlorothioanisole[[1](#)]
- 2-Chloro-4-aminothioanisole[[1](#)]

The term "thioanisole" is a common name for methylthiobenzene, hence its appearance in some synonyms where the aniline is treated as a substituted thioanisole.

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are essential:

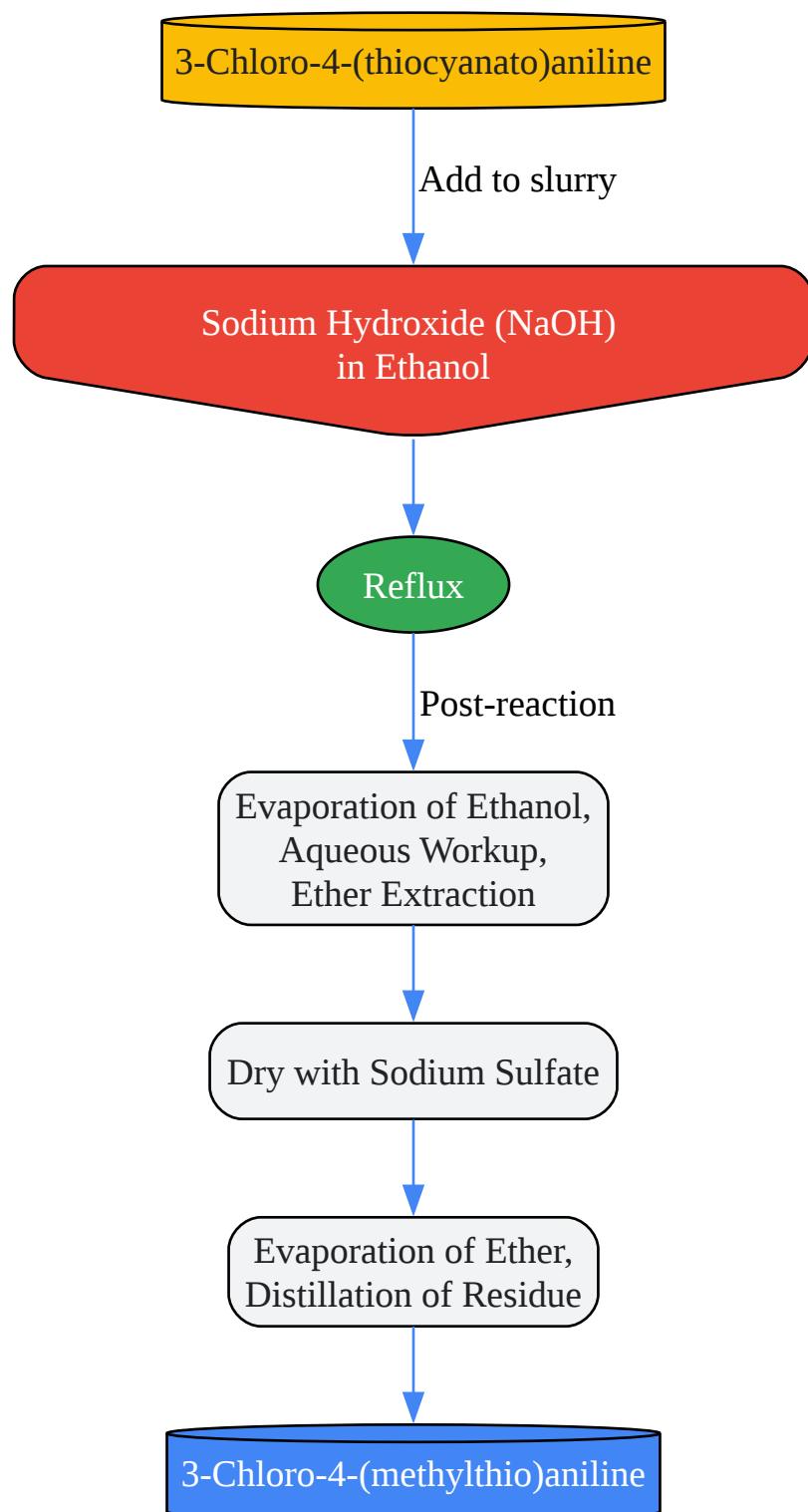
Identifier	Value
CAS Number	5211-01-8 [1] [2]
Molecular Formula	C ₇ H ₈ CINS [1] [2]
Molecular Weight	173.66 g/mol [2]
EINECS Number	226-007-0 [1]
InChI	InChI=1S/C7H8CINS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 [1]
Canonical SMILES	CSC1=C(C=C(C=C1)N)Cl [1]

Physicochemical and Predicted Properties

A thorough understanding of a compound's physical and chemical properties is paramount for designing experiments, developing purification strategies, and ensuring safe handling.

Property	Value	Source
Appearance	Not explicitly stated, but related anilines are often off-white to brown solids.	General Knowledge
Melting Point	73-75 °C	[2]
Boiling Point	297.3 ± 25.0 °C (Predicted)	[2]
Density	1.28 ± 0.1 g/cm ³ (Predicted)	[2]
pKa	3.30 ± 0.10 (Predicted, for the conjugate acid)	[2]
LogP	3.225 (Predicted)	

Note: Predicted values are computationally derived and should be used as estimates until experimentally verified.


The melting point of 73-75 °C indicates that this compound is a solid at room temperature, which simplifies handling and storage compared to liquid anilines. The predicted pKa suggests it is a weak base, typical for anilines with electron-withdrawing groups on the aromatic ring.

Synthesis and Purification

The synthesis of **3-Chloro-4-(methylthio)aniline** is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. A documented method involves the transformation of 3-chloro-4-(thiocyanato)aniline.

Synthetic Workflow

The following workflow is based on a method described in U.S. Patent 3,406,202. The key transformation is the conversion of a thiocyanate group to a methylthio ether in the presence of a base.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Chloro-4-(methylthio)aniline**.

Detailed Experimental Protocol

This protocol is adapted from a literature source and should be performed by qualified personnel with appropriate safety precautions.

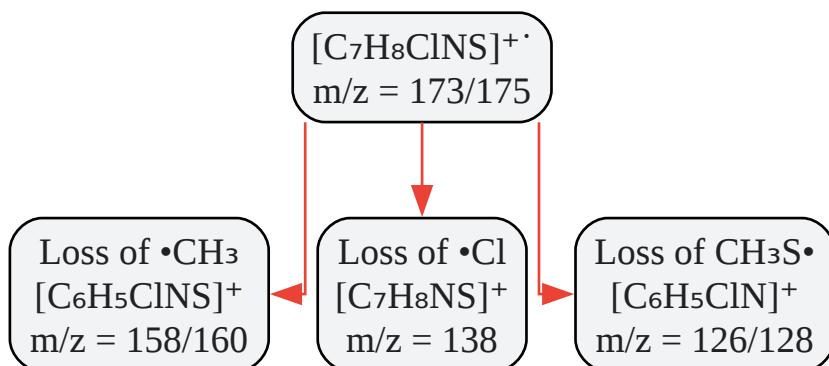
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a slurry of powdered sodium hydroxide (2 molar equivalents) in absolute ethanol.
- **Addition of Starting Material:** Separately, prepare a slurry of 3-chloro-4-(thiocyanato)aniline (1 molar equivalent) in ethanol. Add this slurry to the sodium hydroxide slurry over a period of 10 minutes.
- **Reaction:** Heat the combined reaction mixture to reflux and maintain for two hours. The thiocyanate group is hydrolyzed by the base, and the resulting thiolate is methylated. Note: The patent implies the methyl source is inherent or a side product, though typically an external methylating agent like methyl iodide would be used after thiolate formation. For a more robust synthesis, quenching the reaction and then adding a methylating agent would be a logical modification.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation.
- **Extraction:** To the resulting residue, add water to dissolve the inorganic salts. Extract the aqueous mixture with diethyl ether (3 portions). The organic product will partition into the ether layer.
- **Drying and Purification:** Combine the ether extracts and wash with a saturated sodium chloride solution (brine). Dry the ether layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield **3-Chloro-4-(methylthio)aniline**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific spectral data for this exact compound is not widely published. The following are expert predictions based on its structure and data from analogous compounds.


- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
 - -SCH₃ Signal: A sharp singlet at approximately 2.4-2.5 ppm, corresponding to the three protons of the methyl group.
 - -NH₂ Signal: A broad singlet, typically in the range of 3.5-4.5 ppm, for the two amine protons. The chemical shift can vary depending on the solvent and concentration.
 - Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 6.5-7.5 ppm). Due to their substitution pattern, they will likely present as a complex set of multiplets or as a doublet, a singlet (or narrow doublet), and a doublet of doublets.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
 - -SCH₃ Signal: A signal around 15-20 ppm for the methyl carbon.
 - Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-150 ppm), corresponding to the six carbons of the benzene ring. The carbon atoms attached to the chlorine, sulfur, and nitrogen atoms will have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

- Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic molecular ion region due to the isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).
 - A peak at m/z 173 corresponding to the [M]⁺ ion with the ^{35}Cl isotope.

- A peak at m/z 175 corresponding to the $[M+2]^+$ ion with the ^{37}Cl isotope.
- The relative intensity of the m/z 173 to m/z 175 peaks will be approximately 3:1, which is a clear indicator of the presence of one chlorine atom.

[Click to download full resolution via product page](#)

Caption: Proposed key fragmentations of **3-Chloro-4-(methylthio)aniline** in EI-MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy can identify the key functional groups present in the molecule.

- N-H Stretching: A pair of medium intensity peaks in the region of 3300-3500 cm^{-1} is characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
- C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm^{-1} , while the aliphatic C-H stretching of the methyl group will be just below 3000 cm^{-1} .
- C=C Stretching: Aromatic ring C=C stretching vibrations will show multiple peaks in the 1450-1600 cm^{-1} region.
- C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm^{-1} range.
- C-Cl Stretching: A peak in the fingerprint region, typically around 700-800 cm^{-1} , can be attributed to the C-Cl bond.

Applications in Research and Drug Development

The true value of **3-Chloro-4-(methylthio)aniline** lies in its potential as a versatile starting material for the synthesis of more complex molecules with useful biological or material properties.

A Scaffold for Medicinal Chemistry

The aniline scaffold is a cornerstone of drug discovery, present in numerous FDA-approved drugs. The specific substitution pattern of **3-Chloro-4-(methylthio)aniline** offers several strategic advantages:

- The Amino Group: Provides a primary nucleophilic site for a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse side chains and functional groups.
- The Chloro Group: Serves as a key substituent that can modulate the electronic properties and lipophilicity of the molecule. It can also act as a leaving group in certain cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
- The Methylthio Group: This group can increase lipophilicity and engage in specific interactions with biological targets. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing a route to further analogs with different electronic and solubility properties. This oxidation can be a key step in modulating a compound's metabolic stability and pharmacological profile.

While specific drugs derived directly from **3-Chloro-4-(methylthio)aniline** are not prominent in the public domain, numerous pharmaceuticals contain related chloroaniline or thioanisole moieties, highlighting the therapeutic potential of this structural class. For example, substituted anilines are core components of many kinase inhibitors used in oncology.

Potential Therapeutic Areas

Compounds containing chloro and methylthio functional groups have been explored for a variety of biological activities. Research on derivatives of this scaffold could potentially lead to new agents in areas such as:

- Oncology: As building blocks for kinase inhibitors or other anti-proliferative agents.

- Infectious Diseases: As precursors to novel antibacterial or antifungal compounds.
- Inflammation and Immunology: For the development of modulators of inflammatory pathways.

Safety, Handling, and Toxicology

CRITICAL NOTE: Specific toxicological data for **3-Chloro-4-(methylthio)aniline** is not readily available in public databases. The GHS classification is listed as "no data available" by multiple suppliers[1]. Therefore, this compound must be handled with extreme caution, assuming it is hazardous until proven otherwise.

Hazard Assessment Based on Analogs

Given the lack of specific data, a conservative approach to safety requires examining the known hazards of structurally related compounds, such as 3-chloroaniline.

- 3-Chloroaniline (CAS: 108-42-9): This compound is classified as highly toxic.
 - GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation), Category 3; Specific Target Organ Toxicity (Repeated Exposure), Category 2; Hazardous to the Aquatic Environment, Acute and Chronic, Category 1.
 - Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects[3][4].
 - Primary Effects: Can cause methemoglobinemia, leading to cyanosis (bluish discoloration of the skin).

It is reasonable to assume that **3-Chloro-4-(methylthio)aniline** may exhibit similar toxic properties. The presence of the methylthio group could potentially alter its metabolic profile and specific toxicity, but the underlying hazards of a chloroaniline should be the guiding principle for safe handling.

Recommended Handling Procedures

All work with **3-Chloro-4-(methylthio)aniline** should be conducted in a well-ventilated chemical fume hood.

- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or a face shield.
 - Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Check glove compatibility charts.
 - Body Protection: A lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.
- Engineering Controls: Use a certified chemical fume hood to prevent inhalation of dust or vapors.
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential toxicity and environmental hazards (based on analogs), it should be treated as hazardous waste.

Conclusion

3-Chloro-4-(methylthio)aniline is a chemical intermediate with significant potential for researchers and drug development professionals. Its unique trifunctional nature provides a versatile platform for the synthesis of novel and complex molecules. While its full potential in medicinal chemistry is still being explored, the established importance of the substituted aniline scaffold suggests that it is a valuable addition to the synthetic chemist's toolbox. However, the lack of specific safety data necessitates a highly cautious approach to its handling, with procedures guided by the known hazards of closely related toxic anilines. This guide provides the foundational knowledge required to work with this compound effectively and safely, paving the way for future innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pstORAGE-ACS-6854636.s3.amazonaws.com [pstORAGE-ACS-6854636.s3.amazonaws.com]
- 2. 3-CHLORO-4-(METHYLTHIO)ANILINE price, buy 3-CHLORO-4-(METHYLTHIO)ANILINE - chemicalbook.com
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 3-Chloro-4-(methylthio)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1607254#iupac-name-and-synonyms-for-3-chloro-4-methylthio-aniline\]](https://www.benchchem.com/product/b1607254#iupac-name-and-synonyms-for-3-chloro-4-methylthio-aniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com